6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid
Description
Chemical Structure and Properties The compound 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS: 1262396-32-6) features a spirocyclic framework with a six-membered azaspiro ring fused to a cyclopropane moiety. The tert-butoxycarbonyl (Boc) group at position 6 and the carboxylic acid at position 5 confer both steric protection and reactivity, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 267.28 g/mol .
Applications This compound is widely used as a building block in drug discovery, particularly for its rigid spirocyclic structure, which mimics bioactive conformations. It is commercially available (e.g., from CymitQuimica and Santa Cruz Biotechnology) at prices ranging from €483/50 mg to $930/1 g, depending on scale and supplier .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417743-24-8 | |
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid (CAS No. 1417743-24-8) is a compound characterized by its unique spirocyclic structure, which has garnered attention in the fields of medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during various chemical reactions.
The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of bioactive molecules. The presence of the spirocyclic structure allows for unique interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.
Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Research suggests that the spirocyclic framework can effectively bind to active sites on enzymes, potentially inhibiting their function. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of spirocyclic compounds, indicating that they may reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Enzyme Inhibition | Identified as a competitive inhibitor for acetylcholinesterase with an IC50 value of 150 nM. |
| Study 3 | Neuroprotection | Showed a reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound at concentrations up to 50 µM. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Structure : Using appropriate reagents under controlled conditions.
- Protection of Functional Groups : Employing the Boc group to protect amines during synthesis.
- Purification : Utilizing techniques such as chromatography to obtain high-purity product suitable for biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
a) 5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid (CAS: 1373028-01-3)
- Key Difference : The Boc and carboxylic acid groups are swapped (positions 5 and 6).
- Impact : Alters electronic distribution and hydrogen-bonding capacity, influencing reactivity in coupling reactions .
b) 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8)
- Key Difference : Carboxylic acid at position 1 instead of 3.
Ring Size Variants
a) (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1)
- Key Difference : Smaller [2.4]heptane spiro system.
- Impact : Increased ring strain reduces conformational flexibility, which may limit utility in dynamic molecular interactions .
b) tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0)
Functional Group Replacements
a) 6-{[(tert-Butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid (CAS: 2219370-91-7)
- Key Difference: Boc group is an amino substituent rather than part of the azaspiro ring.
- Impact : Enables amide bond formation instead of ester hydrolysis, diversifying derivatization pathways .
b) Vorbipiprant (CAS: 1417742-86-9)
Comparative Data Tables
Table 1: Structural and Physical Properties
Critical Analysis of Structural Impact on Function
- Ring Size : Larger spiro systems (e.g., [2.5]octane) offer better conformational flexibility than [2.4]heptane analogs, balancing stability and reactivity .
- Substituent Position : Carboxylic acid placement (C1 vs. C5) affects hydrogen-bonding networks in protein-ligand interactions .
- Boc Group : Enhances stability during solid-phase peptide synthesis but may reduce aqueous solubility .
Commercial and Research Relevance
Suppliers like PharmaBlock and Santa Cruz Biotechnology highlight the demand for these spiro compounds in fragment-based drug design. Price variability (e.g., €941/50 mg for amino-substituted analogs vs. $440/250 mg for positional isomers ) reflects synthetic complexity and market niche.
Q & A
Q. Validation :
- Purity : Confirm via HPLC (≥95% purity) and LC-MS (to rule out side products) .
- Structural Confirmation :
Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
Methodological Answer:
Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis. Room-temperature storage leads to 10–15% degradation over 30 days .
- pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH < 5), which cleave the Boc group. Neutral or slightly basic buffers (pH 7–8) are optimal .
- Light Sensitivity : Protect from UV light to prevent radical-induced decomposition (use amber vials) .
Q. Precautions :
- Conduct accelerated stability studies (40°C/75% RH for 14 days) to simulate long-term storage .
- Monitor degradation via TLC or HPLC at regular intervals .
Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical techniques resolve stereochemical ambiguities?
Methodological Answer:
Optimization Strategies :
Q. Analytical Techniques :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .
Advanced: What mechanistic insights exist for the compound’s reactivity in peptide coupling or ring-opening reactions?
Methodological Answer:
- Peptide Coupling : The carboxylic acid reacts with EDC/HOBt to form active esters, but steric hindrance from the spirocyclic system reduces coupling efficiency by ~20% compared to linear analogs. Pre-activation with DIC/oxyma improves yields .
- Ring-Opening : Under acidic conditions (e.g., HCl/dioxane), Boc deprotection occurs, releasing the azaspiro intermediate. Kinetic studies show first-order dependence on [H⁺] (k = 0.15 h⁻¹ at 25°C) .
Q. Experimental Design :
- Use stopped-flow NMR to monitor Boc deprotection kinetics .
- Compare reactivity with DFT calculations (B3LYP/6-31G* level) to predict transition states .
Advanced: How can computational modeling predict the compound’s bioactivity or physicochemical properties?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrodinger Suite to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. For example, the spirocyclic system increases membrane permeability (predicted logP = 1.8) .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., proteases) to identify binding poses. The azaspiro ring shows rigidity, reducing entropic penalties upon binding .
Q. Validation :
Advanced: How should researchers address contradictions in reported solubility or spectroscopic data?
Methodological Answer:
Case Study : Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in literature):
Reproduce Conditions : Ensure identical solvent grades, temperatures, and agitation methods .
Analytical Cross-Check : Use UV-Vis spectroscopy (λ = 254 nm) for solubility quantification instead of gravimetry to avoid solvent residue errors .
Collaborative Validation : Share samples with independent labs to confirm results .
Q. Root Cause Analysis :
- Impurities (e.g., residual Boc-protected intermediates) may artificially inflate solubility. LC-MS/MS can identify contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
